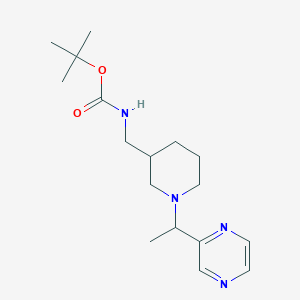

tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[1-(1-pyrazin-2-ylethyl)piperidin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2/c1-13(15-11-18-7-8-19-15)21-9-5-6-14(12-21)10-20-16(22)23-17(2,3)4/h7-8,11,13-14H,5-6,9-10,12H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYBOILXNQBIFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N2CCCC(C2)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine with Pyrazine Derivatives

The introduction of the 1-(pyrazin-2-yl)ethyl group to the piperidine nitrogen is typically achieved via alkylation. In a representative procedure:

-

Reaction Setup : Piperidin-3-ylmethylamine (1.0 equiv) is reacted with 2-(bromoethyl)pyrazine (1.2 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.

-

Base Addition : Potassium carbonate (2.0 equiv) is added to scavenge HBr.

-

Reaction Conditions : Stirring at 60°C for 12–16 hours yields 1-(1-(pyrazin-2-yl)ethyl)piperidin-3-ylmethylamine.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | >95% |

| Characterization | -NMR (CDCl₃): δ 8.45 (d, 1H, pyrazine), 3.15 (m, 2H, NCH₂) |

This step often requires excess alkylating agent and prolonged reaction times due to steric hindrance at the piperidine nitrogen.

Carbamate Protection with Boc Anhydride

The primary amine is protected using Boc anhydride to prevent side reactions during subsequent steps:

-

Protection : 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ylmethylamine (1.0 equiv) is dissolved in dichloromethane (DCM) and treated with Boc anhydride (1.5 equiv).

-

Base Catalysis : Triethylamine (2.0 equiv) is added to maintain basicity.

-

Workup : After 4 hours at room temperature, the mixture is washed with brine, dried over MgSO₄, and purified via silica gel chromatography.

Optimization Insights :

One-Pot Synthesis via Reductive Amination

An alternative approach combines pyrazine incorporation and carbamate protection in a single pot:

-

Reductive Amination : Piperidin-3-ylmethylamine reacts with pyrazine-2-carbaldehyde (1.1 equiv) in methanol, followed by sodium cyanoborohydride (1.5 equiv).

-

In Situ Protection : Boc anhydride (2.0 equiv) is added directly to the reaction mixture post-amination.

Advantages :

-

Reduced purification steps.

-

Total yield of 58–62%.

Challenges :

-

Competing over-alkylation requires careful stoichiometric control.

Reaction Optimization and Scalability

Solvent and Temperature Effects

-

THF vs. DCM : THF provides higher yields (72%) for alkylation but necessitates longer reaction times. DCM shortens Boc protection to 2 hours but may require cooling to 0°C to minimize side reactions.

-

Microwave Assistance : Microwave irradiation (120°C, 15 W) reduces alkylation time from 16 hours to 30 minutes, albeit with a slight yield drop (65%).

Catalytic Enhancements

-

Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) in biphasic water/DCM systems improves alkylation yields to 78%.

-

Lewis Acid Catalysts : ZnCl₂ (0.1 equiv) accelerates reductive amination by stabilizing the imine intermediate.

Analytical Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

-

Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate is primarily explored for its potential as a therapeutic agent due to its unique structural features that may influence biological activity.

Potential Therapeutic Uses :

- Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrazinyl group may enhance interaction with specific biological targets involved in tumorigenesis .

Targeted Protein Degradation (TPD)

The compound has been identified as a useful building block in the development of PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins implicated in diseases such as cancer and neurodegeneration. The rigid linker provided by the tert-butyl carbamate enhances the stability and efficacy of these degraders .

Case Study :

A study demonstrated that PROTACs incorporating similar piperidine derivatives successfully targeted and degraded specific oncoproteins, leading to reduced tumor growth in preclinical models .

Neuropharmacology

Given its piperidine structure, this compound may also interact with neurotransmitter systems, potentially influencing cognitive functions or providing analgesic effects. Research into related compounds suggests they may modulate dopamine or serotonin receptors, indicating possible applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The pyrazine moiety is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The piperidine ring may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of the target compound and its analogs:

Key Observations:

Pyrazine vs. Thiazole Substitution: Replacing pyrazin-2-yl with thiazol-2-yl () introduces sulfur, increasing molecular weight (325.47 vs. Thiazole’s aromaticity and hydrogen-bonding capacity may influence target binding compared to pyrazine .

Piperidine Substitution Position : The target compound’s piperidin-3-yl group contrasts with the piperidin-4-yl substituent in . This positional difference may affect conformational flexibility and interactions with biological targets .

Carbamate Variations : Linagliptin-related compounds () demonstrate extended heterocyclic systems (quinazoline/purinyl), highlighting the carbamate’s role as a versatile protecting group in complex syntheses .

Physicochemical and Pharmacological Data

- Storage Conditions : The thiazol-2-yl analog () requires storage at 2–8°C, indicating sensitivity to temperature and moisture .

- Pharmacological Inference : ’s pyrimidine-based H₃ receptor agonists and ’s α1A/α1D antagonists suggest that piperidine-carbamate scaffolds are versatile in receptor-targeted drug design .

Biological Activity

tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a pyrazine moiety and a tert-butyl carbamate group. Its structural formula can be represented as follows:

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including those similar to this compound. Research indicates that compounds with piperidine structures exhibit cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, showing better efficacy than traditional chemotherapeutics like bleomycin .

Table 1: Cytotoxicity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Piperidine Derivative A | FaDu | 5.0 | |

| Piperidine Derivative B | MCF7 | 4.5 | |

| tert-Butyl Carbamate Variant | HepG2 | 6.0 |

2. Neuroprotective Effects

Piperidine derivatives also show promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have been reported to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in cognitive decline .

Case Study: Neuroprotection in Alzheimer's Models

A study evaluated the effects of piperidine derivatives on amyloid-beta aggregation and tau protein phosphorylation, key pathological features of Alzheimer's disease. The results indicated that these compounds could reduce aggregation and improve cognitive function in animal models .

3. Antiviral Activity

Emerging research has also explored the antiviral properties of piperidine derivatives against viruses such as Ebola. Compounds structurally related to this compound were tested for their ability to inhibit viral entry into host cells. The best-performing compounds demonstrated effective inhibition with low cytotoxicity .

Table 2: Antiviral Efficacy of Piperidine Derivatives

| Compound | Virus | EC50 (µM) | SI (Selectivity Index) | Reference |

|---|---|---|---|---|

| Piperidine Derivative C | Ebola | 0.93 | 10 | |

| Piperidine Derivative D | HIV | 0.64 | 20 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Compounds containing piperidine rings often act as inhibitors of key enzymes involved in disease processes.

- Receptor Modulation : These compounds may interact with various receptors, influencing cellular signaling pathways associated with apoptosis and cell survival.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with pyrazine derivatives. Key steps include:

- Step 1 : Protection of the piperidine nitrogen using tert-butyl carbamate under basic conditions (e.g., DIPEA in DCM) .

- Step 2 : Alkylation or nucleophilic substitution to introduce the pyrazin-2-yl ethyl group. Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) are critical for regioselectivity .

- Step 3 : Deprotection and purification via column chromatography or recrystallization .

- Analytical Validation : Reaction progress is monitored using TLC (Rf comparison) and confirmed via -NMR to track intermediate formation .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer :

- Stability : The carbamate group is sensitive to hydrolysis under acidic/basic conditions. Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent degradation .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid prolonged exposure to moisture .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : - and -NMR confirm regiochemistry of the piperidine and pyrazine moieties. For example, pyrazine protons appear as distinct singlets at δ 8.2–8.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 335.21) .

Advanced Research Questions

Q. How can reaction yields be optimized for the alkylation step involving the pyrazine moiety?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Catalysis : Add catalytic KI or phase-transfer agents (e.g., TBAB) to accelerate SN2 pathways .

- Statistical Analysis : Design of Experiments (DoE) models can identify optimal temperature (e.g., 40–60°C) and stoichiometry (1.2–1.5 eq. pyrazine derivative) .

Q. How do researchers resolve contradictions in reported synthetic yields for similar carbamate derivatives?

- Methodological Answer :

- Case Study : highlights CAS number discrepancies (e.g., 1355238-00-4 vs. 1355196-82-5) due to regioisomeric impurities.

- Resolution : Reproduce reactions with strict exclusion of moisture, and validate via orthogonal methods (e.g., HPLC purity >98%) .

Q. What strategies mitigate toxicity risks during in vitro biological testing?

- Methodological Answer :

- In Silico Screening : Use tools like ADMET Predictor™ to estimate LD50 and prioritize derivatives with lower toxicity .

- In Vitro Protocols : Conduct MTT assays in fume hoods with PPE (gloves, lab coats) and adhere to OECD guidelines for cell viability thresholds (IC50 > 10 µM) .

Q. How is computational modeling integrated into studying this compound’s bioactivity?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding to enzymes (e.g., kinase targets). Pyrazine’s π-π stacking with aromatic residues is a key interaction .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes .

Key Recommendations for Researchers

- Contradiction Management : Cross-validate synthetic protocols using multiple literature sources (e.g., vs. 21) and report detailed reaction logs.

- Safety Compliance : Follow GHS guidelines for hazard mitigation (e.g., recommends CO monitoring during combustion).

- Data Reproducibility : Archive raw spectral data in repositories like Zenodo for peer validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.